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Compound of Interest

Compound Name: Angiotensin (1-5)

Cat. No.: B612747

Introduction

Angiotensin (1-5) [Ang-(1-5)] is a pentapeptide component of the Renin-Angiotensin System
(RAS), traditionally considered an inactive metabolite of Angiotensin-(1-7).[1][2] However,
recent research has identified Ang-(1-5) as a biologically active hormone, primarily functioning
as a potent and endogenous agonist for the Angiotensin AT2 receptor (AT2R).[3][4][5] Its
activity is predominantly associated with the protective arm of the RAS, mediating effects such
as vasodilation and anti-senescence.[4][5] These application notes provide detailed protocols
for cell-based assays to characterize the activity of Ang-(1-5) for researchers in physiology,
pharmacology, and drug development.

Signaling Pathways of Angiotensin (1-5)

Ang-(1-5) exerts its cellular effects primarily through the AT2R, although some studies suggest
a potential interaction with the Mas receptor (MasR).

o AT2R-Mediated Signaling: Upon binding to the AT2R, Ang-(1-5) initiates a signaling cascade
that leads to the activation of endothelial nitric oxide synthase (eNOS).[4][6] This activation
occurs through phosphorylation at the serine 1177 residue (Serl1177) and dephosphorylation
at the tyrosine 657 residue (Tyr657), resulting in increased production of nitric oxide (NO).[4]
[6] Furthermore, Ang-(1-5) signaling via the AT2R has been shown to inhibit the mammalian
target of rapamycin (nTOR) pathway, evidenced by the dephosphorylation of downstream
targets like 4EBP1 and S6K1.[5][7]
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» MasR-Mediated Signaling: In some contexts, Ang-(1-5) has been reported to stimulate the
secretion of atrial natriuretic peptide (ANP) through the Mas receptor.[1] This pathway
involves the activation of Phosphatidylinositol 3-kinase (PI3K), Protein Kinase B (Akt), and

subsequently, nitric oxide synthase (NOS).[1]
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Caption: Angiotensin (1-5) signaling pathways.

Summary of Angiotensin (1-5) In Vitro Activity

The following table summarizes the observed effects of Angiotensin (1-5) in various cell

culture assays as reported in the literature.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/27660028/
https://pubmed.ncbi.nlm.nih.gov/27660028/
https://www.benchchem.com/product/b612747?utm_src=pdf-body-img
https://www.benchchem.com/product/b612747?utm_src=pdf-body
https://www.benchchem.com/product/b612747?utm_src=pdf-body
https://www.benchchem.com/product/b612747?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Ang-(1-5) -
Cell Type Assay . Key Finding Reference
Concentration
Human Aortic Significant
_ NO Release . ,
Endothelial Cells 1uM increase in NO [4]
(DAF-FM) _
(HAEC) production.
CHO cells
NO Release Increased NO
(AT2R- 1uM [4][6]
(DAF-FM) release.
transfected)
CHO cells (Mas- NO Release No effect on NO
1uMm [4][6]
transfected) (DAF-FM) release.
CHO cells (non- NO Release No effect on NO
1 uM [4]
transfected) (DAF-FM) release.
Dephosphorylati
) on of Ser65-
Human Aortic
_ 4EBP1 and
Endothelial Cells  Western Blot 1uM [7]
Thr389-S6K1,
(HAEC) o
indicating mTOR
inhibition.
Isolated Dose-dependent
Perfused Rat ANP Secretion 0.3,3,10 uM stimulation of [1]

Atria

ANP secretion.

Protocols: Cell-Based Assays

This section provides detailed protocols for key experiments to assess the biological activity of

Angiotensin (1-5).

Protocol 1: Nitric Oxide (NO) Release Assay

This protocol describes the measurement of NO production in cultured endothelial cells using

the fluorescent probe DAF-FM Diacetate.
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Workflow: NO Release Assay
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Caption: Experimental workflow for Nitric Oxide (NO) detection.
A. Materials

e Human Aortic Endothelial Cells (HAEC) or CHO cells stably transfected with the AT2
receptor (CHO-AT2R).

o Complete cell culture medium.
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Serum-free medium.

Angiotensin (1-5) (peptide, CAS: 58442-64-1).[8]

DAF-FM Diacetate (fluorescent probe for NO).

Phosphate-Buffered Saline (PBS).

96-well black, clear-bottom tissue culture plates.

Fluorescence microscope or plate reader (Excitation/Emission: ~495/515 nm).
. Method

Cell Seeding: Seed HAEC or CHO-ATZ2R cells into a 96-well black, clear-bottom plate at a
density that will result in a sub-confluent monolayer (80-90%) on the day of the experiment.
Culture overnight in complete medium.

Cell Starvation: The next day, gently wash the cells twice with PBS and replace the medium
with serum-free medium. Incubate for at least 2-4 hours.

Probe Loading: Prepare a working solution of DAF-FM Diacetate (e.g., 5 uM) in serum-free
medium. Remove the starvation medium and add the DAF-FM solution to each well.
Incubate for 30 minutes at 37°C, protected from light.

Washing: Gently wash the cells two times with warm PBS or assay buffer to remove excess
probe.[9] Add 50 pL of fresh assay buffer to each well.

Stimulation: Prepare Ang-(1-5) solutions at various concentrations (e.g., 1 uM final
concentration). For inhibitor studies, pre-incubate cells with antagonists (e.g., the AT2R
antagonist PD123319) for 30-60 minutes before adding Ang-(1-5).[4] Add 50 pL of the Ang-
(1-5) solution to the appropriate wells. Include vehicle-only wells as a negative control.

Measurement: Immediately begin kinetic measurement of fluorescence intensity using a
plate reader or take images at specific time points (e.g., every minute for 10-15 minutes)
using an automated fluorescence microscope.[4][10]
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o Data Analysis: Quantify the mean fluorescence intensity for each well at each time point. The
rate of increase in fluorescence is proportional to the rate of NO production. Normalize the

results to the vehicle control.

Protocol 2: Western Blotting for Phosphoprotein
Analysis

This protocol is for detecting changes in the phosphorylation state of key signaling proteins
(e.g., eNOS, 4EBP1, S6K1) in response to Ang-(1-5).
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Workflow: Western Blotting
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Caption: Experimental workflow for Western Blotting.

A. Materials
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Human Aortic Endothelial Cells (HAEC).

6-well tissue culture plates.

Angiotensin (1-5).

RIPA Lysis Buffer with protease and phosphatase inhibitors.

BCA Protein Assay Kit.

SDS-PAGE gels and running buffer.

PVDF membrane.

Transfer buffer.

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

Primary antibodies (e.g., anti-phospho-eNOS (Ser1177), anti-phospho-4EBP1 (Ser65), and
corresponding total protein antibodies).

HRP-conjugated secondary antibody.

Enhanced Chemiluminescence (ECL) substrate.

. Method

Cell Culture and Treatment: Seed HAEC in 6-well plates. Once confluent, starve cells in
serum-free medium for 4-6 hours. Stimulate cells with Ang-(1-5) (e.g., 1 uM) for various time
points (e.g., 1, 5, 10, 20 minutes).[7]

Cell Lysis: Immediately after treatment, place plates on ice, aspirate the medium, and wash
once with ice-cold PBS. Add 100-150 pL of ice-cold RIPA buffer to each well. Scrape the
cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the
supernatant and determine the protein concentration using a BCA assay.
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o SDS-PAGE: Denature 20-30 ug of protein per sample by boiling in Laemmli sample buffer.
Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

o Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

e Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in
blocking buffer. Incubate the membrane with the desired primary antibody overnight at 4°C,
according to the manufacturer's recommended dilution.

e Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate
with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash three more times with TBST.

e Imaging and Analysis: Apply ECL substrate to the membrane and capture the
chemiluminescent signal using an imaging system. Quantify band intensity using
densitometry software. Normalize the phosphoprotein signal to the corresponding total
protein signal.

Protocol 3: Cell Proliferation Assay

This protocol uses a colorimetric assay (e.g., Cell Counting Kit-8, CCK-8) to measure changes
in cell number following treatment with Ang-(1-5).
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Workflow: Wound-Healing Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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